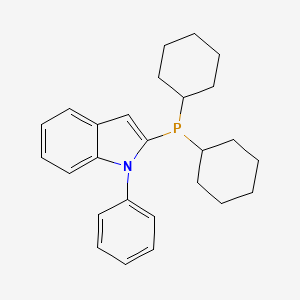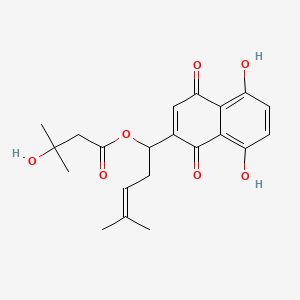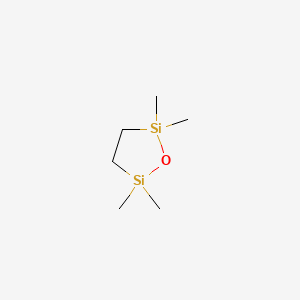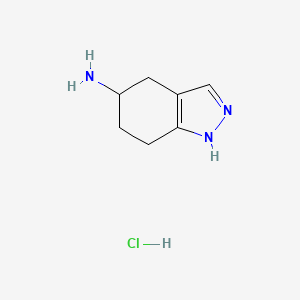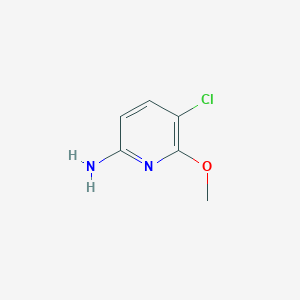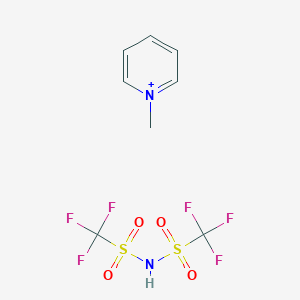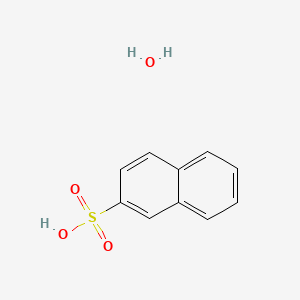
Naphthalene-2-sulfonic acid hydrate
Descripción general
Descripción
Naphthalene-2-sulfonic acid hydrate is an organic compound with the chemical formula C10H8O3S·H2O. It is a colorless, water-soluble solid that is often available as the mono- and trihydrates. This compound is one of two monosulfonic acids of naphthalene, the other being naphthalene-1-sulfonic acid . This compound is primarily used in the production of dyes and other chemical intermediates.
Mecanismo De Acción
Target of Action
Naphthalene-2-sulfonic acid hydrate is an organic compound with the formula C10H8O3S . It is known to interact with Prothrombin and Trypsin-1 . Prothrombin is a protein present in blood plasma that is converted into active thrombin during coagulation, while Trypsin-1 is an enzyme that contributes to the process of digestion .
Mode of Action
It is known to undergo many reactions, some of which are of commercial interest . For instance, fusion with sodium hydroxide followed by acidification gives 2-naphthol .
Biochemical Pathways
This compound is an intermediate in the formation of 2,6-, 2,7- and 1,6-naphthalene disulfonic acids as well as 1,3,6-naphthalenetrisulfonic acid . It also condenses with formaldehyde to give polymeric sulfonic acids . These reactions suggest that the compound plays a role in various biochemical pathways, particularly those involving sulfonic acids.
Pharmacokinetics
It is known to be a water-soluble solid , which suggests it may have good bioavailability.
Result of Action
Its fluorescence is effectively quenched by colloidal silver via photoinduced interfacial electron transfer from the excited singlet of the compound to silver . This suggests that it may have applications in fluorescence-based assays or imaging techniques.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in water suggests that it may be more effective in aqueous environments .
Análisis Bioquímico
Biochemical Properties
Naphthalene-2-sulfonic acid hydrate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes and proteins, influencing their activity and function. For instance, this compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The compound’s sulfonic acid group is crucial for its interactions with biomolecules, as it can form hydrogen bonds and ionic interactions with amino acid residues in proteins .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in oxidative stress response and apoptosis. Additionally, the compound can impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to alterations in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. This binding can result in conformational changes in the enzyme structure, affecting its catalytic function. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of degradation products that may have different biological activities. Additionally, long-term exposure to the compound can result in cumulative effects on cellular processes, such as increased oxidative stress and altered gene expression .
Métodos De Preparación
Naphthalene-2-sulfonic acid hydrate is prepared by the sulfonation of naphthalene with sulfuric acid. The reaction is carried out under equilibrating conditions that allow the 1-sulfonic acid isomer to convert to the more stable 2-sulfonic acid . The general reaction conditions involve heating naphthalene with concentrated sulfuric acid at temperatures around 160-166°C . Industrial production methods often involve the use of continuous reactors to maintain optimal reaction conditions and ensure high yields.
Análisis De Reacciones Químicas
Naphthalene-2-sulfonic acid hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert it to naphthalenesulfonic acid derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as nitration, to form aminonaphthalenesulfonic acids.
Fusion with Sodium Hydroxide: This reaction followed by acidification gives 2-naphthol.
Condensation with Formaldehyde: This reaction produces polymeric sulfonic acids.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and formaldehyde. The major products formed from these reactions include 2-naphthol and various aminonaphthalenesulfonic acids.
Aplicaciones Científicas De Investigación
Naphthalene-2-sulfonic acid hydrate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: It is used in the study of enzyme interactions and protein folding due to its ability to act as a sulfonating agent.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: It is used in the production of detergents, surfactants, and dispersing agents.
Comparación Con Compuestos Similares
Naphthalene-2-sulfonic acid hydrate is similar to other naphthalenesulfonic acids, such as:
Naphthalene-1-sulfonic acid: Another monosulfonic acid of naphthalene, differing in the position of the sulfonic acid group.
1,5-Naphthalenedisulfonic acid: Contains two sulfonic acid groups at the 1 and 5 positions.
2,6-Naphthalenedisulfonic acid: Contains two sulfonic acid groups at the 2 and 6 positions.
What sets this compound apart is its stability and reactivity, making it a preferred intermediate in the synthesis of dyes and other chemical products.
Propiedades
IUPAC Name |
naphthalene-2-sulfonic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S.H2O/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12,13);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGOFWIZZIYCOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80608124 | |
| Record name | Naphthalene-2-sulfonic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80608124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6036-00-6 | |
| Record name | Naphthalene-2-sulfonic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80608124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


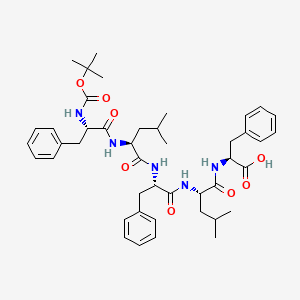
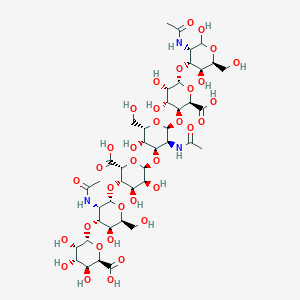
![2-[(8-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctyl)oxy]-1,1,2,2-tetrafluoroethanesulfonyl fluoride](/img/structure/B3029645.png)

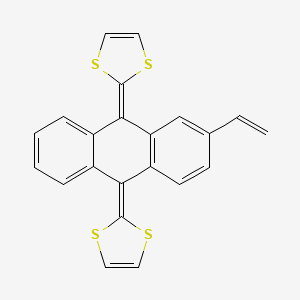
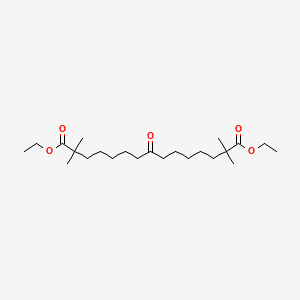
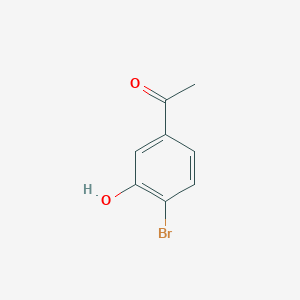
![[2,2'-Bipyridine]-6,6'-diyldimethanol](/img/structure/B3029654.png)
